Product packaging for JAK1-IN-B61(Cat. No.:CAS No. 1360172-78-6)

JAK1-IN-B61

Cat. No.: B608163
CAS No.: 1360172-78-6
M. Wt: 287.32
InChI Key: BPZOLBHRVSPUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JAK1-IN-B61 is a small molecule inhibitor designed to selectively target and inhibit Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway . This pathway is crucial for transmitting extracellular signals from cytokines, interferons, and growth factors into the nucleus, leading to gene expression that regulates immune function, cell proliferation, and hematopoiesis . By competing with ATP for binding to the kinase domain of JAK1, this compound disrupts this signal transduction, thereby suppressing the phosphorylation and activation of downstream STAT transcription factors . As a research tool, this compound is invaluable for investigating the physiological and pathological roles of JAK1. Its applications include studying autoimmune disease models, immune cell activation, inflammatory processes, and oncogenic signaling driven by constitutively active JAK1 mutants . This compound helps elucidate specific JAK1-mediated signaling in contrast to pathways dependent on JAK2, JAK3, or TYK2, contributing to the development of targeted therapeutic strategies . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1360172-78-6

Molecular Formula

C14H17N5O2

Molecular Weight

287.32

IUPAC Name

8-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diaza-spiro[4.6]undecan-2-one

InChI

InChI=1S/C14H17N5O2/c20-13-16-8-14(21-13)3-1-6-19(7-4-14)12-10-2-5-15-11(10)17-9-18-12/h2,5,9H,1,3-4,6-8H2,(H,16,20)(H,15,17,18)

InChI Key

BPZOLBHRVSPUMK-UHFFFAOYSA-N

SMILES

O=C1OC2(CCN(C3=C4C(NC=C4)=NC=N3)CCC2)CN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JAK1-IN-B61;  JAK1INB61;  JAK1-INB61;  JAK1IN-B61

Origin of Product

United States

Computational and Structural Elucidation of Jak1 in B61 Interactions

In Silico Discovery Approaches and Virtual Screening Methodologies for JAK1 Inhibitors

The identification of novel Janus kinase 1 (JAK1) inhibitors, such as JAK1-IN-B61, is significantly accelerated by computational techniques. These in silico methods allow for the rapid screening of extensive chemical libraries to pinpoint promising candidates for further development. nih.gov Virtual screening is a pivotal part of this process and is broadly divided into two categories: ligand-based and structure-based approaches. nih.govfrontiersin.org

Ligand-based virtual screening (LBVS) utilizes the structural information of known active JAK1 inhibitors to identify new ones. nih.gov This involves methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling. nih.gov A pharmacophore model defines the essential 3D arrangement of chemical features necessary for binding to the JAK1 active site, acting as a template to search large compound databases for molecules with similar characteristics. nih.gov

In contrast, structure-based virtual screening (SBVS) relies on the three-dimensional structure of the JAK1 protein. researchgate.net Molecular docking is a key SBVS technique that computationally predicts how a small molecule, like a potential inhibitor, will bind to the target protein. researchgate.netekb.eg This allows for the discovery of novel chemical scaffolds that may not resemble known inhibitors. frontiersin.org Often, a combination of both ligand- and structure-based methods is used in high-throughput virtual screening to improve the accuracy and efficiency of identifying potential JAK1 inhibitors. chemrxiv.org

Molecular Docking Analysis of this compound within the Kinase Domain

Molecular docking simulations are crucial for understanding how this compound specifically interacts with the ATP-binding site of the JAK1 kinase domain. ekb.egekb.eg These simulations predict the most stable orientation of the inhibitor within the protein, revealing the key interactions that underpin its inhibitory function. ekb.eg

Identification of Key Amino Acid Residues in the Binding Pocket

The binding of this compound occurs within the hinge region of the JAK1 kinase domain, a flexible loop that is essential for ATP binding. acs.orgmdpi.com Docking studies have pinpointed several key amino acid residues that form a defined pocket and directly interact with the inhibitor. ekb.egmdpi.com

Table 1: Key Amino Acid Residues in the JAK1 Binding Pocket for Inhibitors

Residue NameAbbreviationRole in Binding
LeucineLeuForms hydrogen bonds and hydrophobic interactions. acs.orgmdpi.com
GlycineGlyInvolved in van der Waals interactions. acs.org
ValineValContributes to hydrophobic interactions. acs.orgmdpi.com
AlanineAlaParticipates in hydrophobic interactions. acs.orgmdpi.com
LysineLysInvolved in van der Waals interactions. acs.org
Aspartic AcidAspCan form hydrogen bonds. mdpi.com
ArginineArgContributes to binding. mdpi.com
ProlineProInvolved in the binding pocket structure.
Glutamic AcidGluForms hydrogen bonds in the hinge region. acs.orgnih.gov
MethionineMetGatekeeper residue involved in van der Waals interactions. acs.orgnih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the complex formed between this compound and the JAK1 protein is maintained by a combination of hydrogen bonds and hydrophobic interactions. ekb.egnih.gov

Hydrogen Bonding: These interactions are vital for the specific recognition and anchoring of the inhibitor. scbt.com For many JAK1 inhibitors, hydrogen bonds are formed with the backbone atoms of residues in the hinge region, such as Leucine and Glutamic Acid. acs.orgmdpi.comnih.gov For example, the backbone NH of Leu959 has been shown to form a hydrogen bond with the nitrogen atom of an indazole scaffold in some inhibitors. mdpi.com

Molecular Dynamics Simulations to Investigate this compound Binding Stability

To gain a deeper understanding of the dynamic nature of the this compound interaction, molecular dynamics (MD) simulations are utilized. ekb.egnih.gov These simulations model the atomic movements of the protein-ligand complex over time, offering a more realistic view of binding stability. nih.gov

Assessment of Conformational Changes Upon Ligand Binding

The binding of an inhibitor like this compound can cause conformational changes in the JAK1 kinase domain. nih.gov A key region affected is the activation loop (A-loop); inhibitor binding often stabilizes this loop in an inactive conformation, preventing the kinase from becoming active. nih.govnih.gov MD simulations track the root-mean-square deviation (RMSD) to assess the stability of the complex, with stable binding indicated by RMSD values typically fluctuating within a range of 1.5 to 2.5 Å. ekb.egekb.eg The binding of an inhibitor generally leads to reduced flexibility in the hinge region and the A-loop, signifying a stable interaction. acs.org

Calculation of Binding Free Energies

MD simulations are also used to calculate the binding free energy of the inhibitor-protein complex, providing a quantitative measure of binding affinity. ekb.egresearchgate.net Common methods for this calculation are the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govacs.org These methods break down the total binding free energy into components like van der Waals forces, electrostatic interactions, and solvation energies. acs.orgacs.org This detailed energy analysis helps to pinpoint the key drivers of binding. mdpi.com For a potent inhibitor, the calculated binding free energy is expected to be significantly negative, indicating a strong and favorable interaction. ekb.egfrontiersin.org For example, a binding free energy of -30.2 kcal/mol, as calculated by MM/GBSA for the inhibitor Tofacitinib, indicates a very stable interaction. ekb.egekb.eg

Table 2: Components of Binding Free Energy Calculation

Energy ComponentDescriptionContribution to Binding
ΔEvdW (van der Waals)Attractive or repulsive forces between atoms.Favorable
ΔEelec (Electrostatic)Interaction between charged particles.Favorable
ΔGpol (Polar Solvation)Energy required to move the molecule from a vacuum to a polar solvent.Unfavorable
ΔGnp (Nonpolar Solvation)Energy related to creating a cavity in the solvent.Favorable
ΔGbind (Total Binding Free Energy) Overall energy change upon binding. A negative value indicates favorable binding.

Data sourced from multiple studies on JAK inhibitors. acs.orgfrontiersin.org

Biochemical Characterization and Enzymatic Profile of Jak1 in B61

Quantification of JAK1-IN-B61 Inhibitory Potency

Determination of Half-Maximal Inhibitory Concentration (IC50) Against JAK1

No published studies providing the half-maximal inhibitory concentration (IC50) value for this compound against the JAK1 enzyme were found. This value is a critical measure of a compound's potency. For context, other characterized selective JAK1 inhibitors exhibit IC50 values in the nanomolar range, indicating high potency. nih.gov

Kinetic Analysis of this compound (e.g., Ki determination)

There is no available information regarding the kinetic analysis of this compound, including its inhibition constant (Ki). The Ki value provides insight into the binding affinity of an inhibitor to its target enzyme.

Selectivity Profiling Across JAK Isoforms

The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. the-eye.eu The selectivity of an inhibitor across these isoforms is a key determinant of its biological effects and potential therapeutic window.

Differential Inhibition of JAK2, JAK3, and TYK2

No data is available from comparative enzymatic assays detailing the inhibitory activity of this compound against JAK2, JAK3, and TYK2. This information is crucial for assessing its selectivity for JAK1. Highly selective JAK1 inhibitors are sought after to minimize off-target effects that may arise from inhibiting other JAK isoforms. bpsbioscience.comgoogle.com

Evaluation of Off-Target Kinase Activity (e.g., Kinome-wide Screening)

A kinome-wide screening evaluates the specificity of a compound by testing it against a broad panel of kinases. merckmillipore.com No such screening data for this compound has been published. This analysis is essential to identify potential off-target interactions that could lead to unintended biological effects.

Mechanism of Enzyme Inhibition (e.g., ATP Competitive)

The precise mechanism by which this compound inhibits the JAK1 enzyme has not been documented. Many small molecule kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding to the enzyme's active site. sigmaaldrich.com However, without experimental evidence, the classification of this compound as an ATP-competitive inhibitor cannot be confirmed.

Cellular Mechanism of Action of Jak1 in B61

Inhibition of Cytokine-Induced STAT Phosphorylation in Cell Lines

A primary mechanism of JAK1 inhibitors is the direct prevention of STAT protein phosphorylation that is induced by cytokine receptor activation. researchgate.net Cytokines bind to their specific receptors, causing the associated JAKs to become activated and phosphorylate both the receptor and downstream STAT proteins. researchgate.net By inhibiting the catalytic function of JAK1, compounds like JAK1-IN-B61 effectively halt this signaling cascade at a crucial juncture.

Interleukin-6 (IL-6) is a pleiotropic cytokine with significant pro-inflammatory effects, and its signaling is heavily dependent on JAK1. researchgate.netfrontiersin.org The IL-6 receptor complex utilizes JAK1, JAK2, and TYK2 to phosphorylate STAT1 and STAT3. frontiersin.orgnih.gov Selective JAK1 inhibitors have demonstrated potent, concentration-dependent inhibition of IL-6-induced STAT1 and STAT3 phosphorylation in various cell types. bmj.comnih.gov Studies comparing different JAK inhibitors show that JAK1-dependent pathways, such as IL-6/pSTAT1, are among the most potently inhibited across all tested compounds. nih.gov This blockade of STAT1 and STAT3 activation prevents the transcription of IL-6 target genes involved in the acute phase response and inflammation. researchgate.net

Table 1: Representative Inhibitory Activity of Selective JAK Inhibitors on IL-6-Mediated STAT Phosphorylation This table presents example data from published studies on various JAK inhibitors to illustrate the expected potency of a selective JAK1 inhibitor.

CompoundPrimary Target(s)AssayCell TypeReported IC₅₀ / % InhibitionReference
FilgotinibJAK1IL-6-induced pSTAT1Human Whole Blood~629 nM nih.gov
Upadacitinib (B560087)JAK1IL-6-induced pSTAT1Human Whole Blood~216 nM nih.gov
VVD-118313JAK1 (Allosteric)IL-6-induced pSTAT3Human PBMCs>85% inhibition at 0.1 µM bmj.com
TofacitinibPan-JAK (JAK1/3 > JAK2)IL-6-induced pSTAT3Human PBMCs~112 nM nih.gov

Interferon-gamma (IFN-γ) is a key cytokine in Th1-mediated immune responses and signals through a receptor complex that activates JAK1 and JAK2. frontiersin.org This activation leads to the robust phosphorylation of STAT1. ashpublications.org While both JAK1 and JAK2 are involved, the catalytic activity of JAK2 is considered essential, with JAK1 potentially playing a scaffolding and amplifying role. Nevertheless, inhibition of JAK1 effectively attenuates IFN-γ signaling. nih.gov Studies have shown that inhibitors targeting JAK1 can block the phosphorylation of STAT1 upon IFN-γ stimulation. nih.govd-nb.info The suppression of IFN-γ-induced JAK1/STAT1 activation is a key mechanism for controlling microglia-derived inflammatory mediators and other cellular responses central to autoimmune conditions. ashpublications.orgd-nb.info STAT2 activation is primarily associated with type I (IFN-α/β) and type III (IFN-λ) interferons, which signal through JAK1 and TYK2 to form the ISGF3 transcription factor complex (STAT1/STAT2/IRF9). frontiersin.org Therefore, a selective JAK1 inhibitor would also be expected to potently block type I IFN signaling.

JAK1 is a shared kinase for a multitude of cytokine receptors, making it a central node for controlling diverse inflammatory pathways. A selective JAK1 inhibitor like this compound would modulate signaling from several key cytokines implicated in inflammatory and allergic diseases.

IL-4 and IL-13: These signature Th2 cytokines are central to the pathogenesis of allergic diseases like atopic dermatitis. nih.gov They signal through receptor complexes that both utilize JAK1 to phosphorylate and activate STAT6. dovepress.comtandfonline.com Inhibition of JAK1 has been shown to abrogate IL-4 and IL-13-induced STAT6 phosphorylation, thereby suppressing the expression of downstream genes like COX-2. dovepress.com

IL-22: Produced by Th22 and Th17 cells, IL-22 contributes to epidermal hyperplasia and signals via a receptor that activates JAK1 and TYK2, leading to STAT3 phosphorylation. nih.govactasdermo.org

Thymic Stromal Lymphopoietin (TSLP): This cytokine is an important initiator of Th2-type inflammation and itch. Its receptor utilizes JAK1 and JAK2 to activate STAT5. frontiersin.orgfrontiersin.orgactasdermo.org

Granulocyte-Colony Stimulating Factor (G-CSF): G-CSF is crucial for the proliferation and differentiation of neutrophils. Its receptor signals primarily through JAK2 homodimers, with some studies also implicating JAK1. frontiersin.org Highly selective JAK1 inhibitors would be expected to have less impact on G-CSF signaling compared to pan-JAK or JAK2 inhibitors, which is a key aspect of their targeted therapeutic profile. nih.gov

Table 2: JAK-STAT Signaling Dependencies of Various Cytokines

CytokineAssociated JAKsPrimary STAT ActivatedKey Pathophysiological RoleReference
IL-4JAK1, JAK3STAT6Th2 inflammation, Allergy nih.govclinexprheumatol.org
IL-13JAK1, TYK2, JAK2STAT6, STAT3Allergy, Fibrosis, Barrier dysfunction nih.govnih.govtandfonline.com
IL-22JAK1, TYK2STAT3Epidermal proliferation, Tissue repair nih.govactasdermo.org
TSLPJAK1, JAK2STAT5Initiation of Th2 response, Itch frontiersin.orgfrontiersin.orgactasdermo.org
G-CSFJAK2 (primarily), JAK1STAT3, STAT5Granulopoiesis nih.govfrontiersin.org

Preclinical in Vivo Investigations of Jak1 in B61

Pharmacodynamic Profiling in Animal Models

Pharmacodynamic studies are crucial for understanding the dose- and time-dependent effects of a drug on its target in a living organism. For JAK1-IN-B61, these investigations have centered on its ability to modulate the JAK/STAT signaling cascade in relevant tissues.

Assessment of STAT Phosphorylation in Target Tissues

A primary mechanism of action for JAK inhibitors is the prevention of the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov Preclinical studies in animal models have demonstrated that administration of JAK inhibitors leads to a measurable reduction in the phosphorylation of STAT proteins in target tissues. For instance, in a murine contact hypersensitivity model, topical application of a JAK1/JAK2 inhibitor, INCB018424, resulted in the suppression of STAT3 phosphorylation. researchgate.net This inhibition of STAT phosphorylation is a key indicator of the compound's engagement with its intended target in a biological system. While specific data for this compound is not detailed in the provided results, the principle of assessing STAT phosphorylation remains a cornerstone of pharmacodynamic profiling for any JAK inhibitor. This is often evaluated using techniques such as immunohistochemistry or Western blot analysis on tissue samples from treated animals. nih.gov

Monitoring of Pathway Engagement Biomarkers

Beyond the direct measurement of STAT phosphorylation, the in vivo activity of this compound can be monitored by assessing downstream biomarkers of pathway engagement. These biomarkers can include the expression levels of various cytokines and chemokines that are regulated by the JAK/STAT pathway. In studies with other JAK inhibitors, such as filgotinib, a selective JAK1 inhibitor, significant changes in peripheral protein biomarkers related to JAK signaling, inflammation, and immune cell migration have been observed in patients with rheumatoid arthritis. acrabstracts.org For example, cytokines like IL-6, which signals through the JAK1 pathway, are often measured. imrpress.com A reduction in the levels of such pro-inflammatory mediators following treatment serves as evidence of the compound's biological effect. In rodent models of arthritis, the administration of a selective JAK1/JAK2 inhibitor, INCB028050, led to a decrease in the mRNA levels of inflammatory Th1 and Th17 associated cytokines in the draining lymph nodes of treated rats. nih.govcapes.gov.br

Efficacy in Established Disease Models

The therapeutic potential of this compound is evaluated in various animal models that mimic human diseases. These studies provide crucial proof-of-concept for its clinical application.

Studies in Inflammatory and Autoimmune Disease Models (e.g., Arthritis Models, Skin Inflammation Models)

JAK inhibitors have shown significant promise in treating inflammatory and autoimmune conditions. In preclinical models of rheumatoid arthritis, various JAK inhibitors have demonstrated efficacy. For example, a selective JAK1/JAK2 inhibitor, INCB028050, achieved significant efficacy in a rat adjuvant arthritis model, as evidenced by improvements in clinical, histological, and radiographic signs of the disease. nih.govcapes.gov.br Similarly, a novel orally bioavailable JAK1 selective compound demonstrated dose-dependent inhibition of inflammation in a rat collagen-induced arthritis (CIA) model. acrabstracts.org

In the context of skin inflammation, JAK inhibitors have also been shown to be effective. Topical application of the JAK1/JAK2 inhibitor INCB018424 suppressed edema and lymphocyte infiltration in a murine contact hypersensitivity model. researchgate.net Furthermore, in a mouse model of cutaneous lupus erythematosus (CLE), a disease driven by interferon (IFN), selective pharmacological JAK1 inhibition significantly reduced the expression of proinflammatory mediators and improved skin lesions. frontiersin.org Studies using 3D skin equivalents of atopic dermatitis and psoriasis have also shown that JAK1/3 inhibition can preserve epidermal morphology. nih.gov

Investigations in Oncological Models with JAK1 Involvement

The JAK/STAT pathway is also aberrantly activated in various cancers, making it a target for oncological therapies. dovepress.com Preclinical studies have shown that JAK inhibitors can decrease STAT activation, cell proliferation, and cell survival in solid tumor cell line models, and inhibit tumor growth in in vivo models. oaepublish.com Specifically, JAK1 is essential for signaling by IL-6-class inflammatory cytokines and plays a critical role in metastatic cancer progression. nih.gov In a breast cancer model, the absence of JAK1 was shown to be indispensable for the oncogenic activation of STAT1, STAT3, and STAT6. nih.gov While direct studies on this compound in oncological models were not found, the established role of JAK1 in various cancers, including leukemia and solid tumors, suggests a strong rationale for its investigation in this area. oaepublish.commdpi.com

Impact on Pathological Biomarkers in Disease Models

A key aspect of evaluating the efficacy of a therapeutic agent is its ability to modulate pathological biomarkers associated with the disease. In the context of inflammatory diseases, this often involves measuring levels of pro-inflammatory cytokines and other markers of inflammation. For instance, in a rat adjuvant-induced arthritis model, treatment with a JAK inhibitor led to a reduction in inflammatory Th1 and Th17 associated cytokine mRNA levels. nih.gov Similarly, in a study on dermatomyositis, it was suggested that a potent TYK2/JAK1 inhibitor could treat both skin and muscle inflammation by reducing the signaling of pro-inflammatory cytokines like IFN-α/β, IL-12, IL-23, and IFNγ. clinexprheumatol.org The modulation of these biomarkers provides a quantitative measure of the drug's effect on the underlying disease pathology.

Assessment of In Vivo Target Engagement and Specificity

The in vivo evaluation of a selective Janus kinase 1 (JAK1) inhibitor is crucial to confirm that the molecule interacts with its intended target in a living system and does so with the desired selectivity over other JAK family members (JAK2, JAK3, and TYK2). These assessments provide a critical link between in vitro potency and in vivo efficacy, helping to predict the therapeutic window.

Target Engagement

The primary method for demonstrating in vivo target engagement of a JAK1 inhibitor is to measure the modulation of the JAK/STAT signaling pathway. oaepublish.comnih.gov This is typically achieved by assessing the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are direct downstream substrates of JAKs. researchgate.netnih.gov

In preclinical animal models, such as rats or mice, researchers evaluate the ability of the inhibitor to block the phosphorylation of specific STATs following stimulation with a cytokine that signals through JAK1. dovepress.comnih.gov For instance, cytokines like Interleukin-6 (IL-6) or Interferon-gamma (IFNγ) are known to activate JAK1-dependent pathways. nih.govresearchgate.net The assessment often involves collecting whole blood or specific tissues (e.g., lung, skin, or joint tissue) from animals treated with the inhibitor and then stimulating these samples ex vivo with the relevant cytokine. dovepress.comresearchgate.net The level of phosphorylated STAT (pSTAT) is then quantified using techniques like immunoassays or flow cytometry. dovepress.com A dose-dependent reduction in cytokine-induced pSTAT levels in treated animals compared to a vehicle control group serves as direct evidence of in vivo target engagement. dovepress.comresearchgate.net

For example, studies on the JAK1 inhibitor upadacitinib (B560087) confirmed its target engagement in healthy human volunteers through ex vivo stimulation of whole blood with JAK-dependent cytokines, translating preclinical findings to a clinical setting. nih.govresearchgate.net Similarly, for the inhaled JAK1 inhibitors AZD0449 and AZD4604, target engagement was demonstrated by their ability to inhibit IL-2-induced phosphorylation of STAT5 in both human and rat T cells. researchgate.net

Interactive Table: Example of In Vivo Target Engagement Data This table represents typical data obtained from a preclinical study assessing the inhibition of cytokine-induced STAT phosphorylation in rat whole blood after oral administration of a hypothetical JAK1 inhibitor.

Click to view data
Cytokine StimulantDownstream PathwayPercent Inhibition of pSTAT Phosphorylation (vs. Vehicle)
IL-6JAK1/JAK2/TYK2 → pSTAT385%
IFNγJAK1/JAK2 → pSTAT192%
IL-4JAK1/JAK3 → pSTAT688%

Specificity

While target engagement confirms the inhibitor is active in vivo, specificity studies are essential to ensure it preferentially inhibits JAK1 over other JAK isoforms. nih.gov Off-target inhibition, particularly of JAK2 and JAK3, can be associated with adverse effects such as anemia or immunosuppression. researchgate.netnih.gov

In vivo selectivity is often evaluated by comparing the dose of the inhibitor required to achieve efficacy in a disease model (a JAK1-driven effect) with the dose that impacts physiological processes primarily controlled by other JAKs. nih.govresearchgate.net A common approach is to use a rat model of adjuvant-induced arthritis, where efficacy is driven by the inhibition of JAK1-mediated cytokine signaling. nih.govresearchgate.net

To assess JAK2-dependent effects, investigators monitor biomarkers such as the deployment of reticulocytes. nih.govresearchgate.net For JAK3-dependent effects, the impact on circulating Natural Killer (NK) cell counts is often measured. nih.govresearchgate.net An inhibitor with high in vivo selectivity will demonstrate efficacy in the arthritis model at doses significantly lower than those that affect reticulocyte or NK cell numbers. nih.govresearchgate.net For instance, the increased selectivity of upadacitinib for JAK1 over JAK2 and JAK3 resulted in a reduced effect on reticulocyte deployment and NK cell depletion relative to its efficacy in a rat arthritis model when compared to the pan-JAK inhibitor tofacitinib. nih.govresearchgate.net

Interactive Table: Example of In Vivo Specificity Assessment This table illustrates a comparison of a hypothetical JAK1 inhibitor's effect on a JAK1-driven efficacy model versus its effects on JAK2- and JAK3-mediated biomarkers in a rat model.

Click to view data
In Vivo EndpointPrimary JAK DependenceEffective Dose 50 (ED₅₀)Therapeutic Index (vs. Efficacy)
Arthritis Score ReductionJAK11 mg/kg-
Reticulocyte Count ReductionJAK260 mg/kg60x
NK Cell Count ReductionJAK3>100 mg/kg>100x

These preclinical assessments are fundamental for establishing a compound's mechanism of action in a complex biological system and for building a safety profile that supports its advancement into clinical development. nih.gov

Comparative Research Analysis of Jak1 in B61 with Other Jak Inhibitors

Comparison of JAK Isoform Selectivity Profiles

The selectivity of a JAK inhibitor is a primary determinant of its biological activity. This is typically quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. Enzymatic assays are fundamental in establishing the foundational selectivity profile of these inhibitors against the isolated kinase domains.

Upadacitinib (B560087) was designed for greater selectivity for JAK1 over other isoforms. themedicalxchange.com In enzymatic assays, Upadacitinib demonstrates potent inhibition of JAK1 with an IC50 of 43-47 nM. themedicalxchange.comnih.gov Its inhibitory activity against JAK2 is lower (IC50 of 120 nM), and it is significantly less potent against JAK3 (IC50 of 2300-2304 nM) and TYK2 (IC50 of 4700 nM). themedicalxchange.comnih.gov This gives Upadacitinib a selectivity ratio of approximately 3-fold for JAK1 over JAK2 and over 50-fold for JAK1 over JAK3.

In contrast, Tofacitinib, often considered a first-generation inhibitor, shows potent inhibition against JAK1 (IC50 of 3.2-15.1 nM) and JAK3 (IC50 of 1.6-55 nM), with less potent but still significant activity against JAK2 (IC50 of 4.1-77.4 nM). themedicalxchange.comnih.gov Baricitinib is characterized as a selective JAK1/JAK2 inhibitor, with IC50 values of 4.0-5.0 nM for JAK1 and 5.0-6.6 nM for JAK2, showing much less activity against JAK3. themedicalxchange.comnih.gov Filgotinib, another second-generation inhibitor, also displays high selectivity for JAK1 (IC50 of 363 nM) over JAK2 (IC50 of 2400 nM) and JAK3 (IC50 >10,000 nM). themedicalxchange.com

These enzymatic assay data highlight the distinct biochemical profiles, with Upadacitinib and Filgotinib demonstrating a clear preference for JAK1, Baricitinib targeting both JAK1 and JAK2, and Tofacitinib inhibiting JAK1 and JAK3 most potently. nih.govmdpi.com

JAK InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Selectivity
Upadacitinib43 - 471202300 - 23044700JAK1-selective
Tofacitinib3.2 - 15.14.1 - 77.41.6 - 5534Pan-JAK (JAK1/3 preference)
Baricitinib4.0 - 5.05.0 - 6.6>4004.8JAK1/JAK2-selective
Filgotinib10 - 36328 - 2400810 - >10,000116JAK1-selective

Differential Effects on Cytokine Signaling Pathways

The functional consequence of an inhibitor's selectivity profile is its differential impact on cytokine signaling pathways, as different cytokines rely on specific pairs of JAKs to transmit their signals. These effects are often studied in cellular assays by measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins following cytokine stimulation.

JAK1-dependent pathways: Cytokines like IL-6 (which pairs JAK1/JAK2) and IFN-alpha (JAK1/TYK2) are critical in inflammation. Studies in human peripheral blood mononuclear cells (PBMCs) and whole blood show that Upadacitinib, Filgotinib, Baricitinib, and Tofacitinib all potently inhibit IL-6 and IFN-alpha signaling, which are pathways highly dependent on JAK1. oup.comresearchgate.netfrontiersin.org In some assays, the inhibition of IL-6 signaling was similar across all four inhibitors at therapeutic doses. oup.com

JAK1/JAK3-dependent pathways: Cytokines that use the common gamma chain receptor, such as IL-2, IL-4, IL-15, and IL-21, signal through JAK1 and JAK3. Cellular assays demonstrate that Upadacitinib and Tofacitinib are more potent inhibitors of these pathways compared to Baricitinib and Filgotinib. nih.govoup.com This aligns with the higher biochemical potency of Tofacitinib for JAK3 and suggests that Upadacitinib also has a significant functional impact on JAK1/3-mediated signaling despite its high enzymatic IC50 for JAK3. Filgotinib shows the least inhibition of these JAK3-dependent pathways. researchgate.net

JAK1/JAK2-dependent pathways: For cytokines like IFN-gamma, which signals via JAK1 and JAK2, Upadacitinib and Baricitinib show the highest potency in inhibiting pSTAT1 formation, while Tofacitinib is less potent. nih.gov Filgotinib displays significantly lower inhibition of IFN-gamma signaling compared to the other three inhibitors. oup.com

JAK2-dependent pathways: Cytokines that signal through JAK2 homodimers (e.g., GM-CSF) or JAK2/TYK2 pairs (e.g., G-CSF) are important for hematopoiesis. In cellular assays, Upadacitinib was found to be a potent inhibitor of GM-CSF (JAK2/JAK2) and IL-3 (JAK2/JAK2) signaling, sometimes more so than the designated JAK1/2 inhibitor Baricitinib. nih.govoup.com Conversely, Filgotinib demonstrated the lowest inhibitory activity on these JAK2-dependent pathways. researchgate.net

Cytokine PathwayJAK PairingComparative Inhibitory Potency
IL-6, IFN-αJAK1/JAK2, JAK1/TYK2All inhibitors (Upadacitinib, Tofacitinib, Baricitinib, Filgotinib) show potent inhibition. oup.comfrontiersin.org
IL-2, IL-4, IL-15JAK1/JAK3Upadacitinib and Tofacitinib are more potent than Baricitinib and Filgotinib. nih.govoup.com
IFN-γJAK1/JAK2Upadacitinib and Baricitinib > Tofacitinib > Filgotinib. oup.comnih.gov
GM-CSF, IL-3JAK2/JAK2Upadacitinib shows potent inhibition; Filgotinib shows the least inhibition. researchgate.netoup.com

Mechanistic Distinctions in Cellular Assays

Cellular assays, utilizing cells like PBMCs or whole blood from healthy donors and patients with rheumatoid arthritis (RA), provide a more biologically relevant context than enzymatic assays. These studies reveal that while biochemical selectivity is important, the ultimate effect in a cellular environment can be nuanced.

Distinct JAK inhibitors display different pharmacologic profiles in these assays. nih.gov For instance, although Upadacitinib is classified as JAK1-selective based on enzymatic assays, in cellular assays it proves to be a potent inhibitor of JAK2-dependent cytokines like GM-CSF and IL-3. nih.govoup.com This suggests that its selectivity in a complex cellular system may be less absolute than in isolated enzyme assays. Tofacitinib and Upadacitinib consistently emerge as the most potent inhibitors of JAK1/3-dependent cytokine signaling. nih.gov

In contrast, Filgotinib exhibits the greatest selectivity for JAK1-dependent pathways in cellular assays, showing significantly less inhibition of pathways dependent on JAK2 and JAK3 compared to Upadacitinib, Baricitinib, and Tofacitinib. researchgate.net Baricitinib's profile is consistent with its JAK1/JAK2 targeting, showing strong inhibition of IFN-γ (JAK1/2) and G-CSF (JAK2/TYK2) signaling but less inhibition of JAK1/3-mediated pathways compared to Upadacitinib and Tofacitinib. nih.govoup.com

These cellular studies underscore that no single inhibitor potently or continuously blocks an individual cytokine pathway throughout a dosing interval. nih.gov The differences in the degree and duration of inhibition of various cytokine pathways may contribute to the distinct clinical profiles of these agents. nih.gov

Comparative Efficacy and Pharmacodynamic Outcomes in Preclinical Models

Preclinical models of inflammatory diseases, particularly collagen-induced arthritis (CIA) in rodents, are crucial for evaluating the in vivo efficacy of JAK inhibitors before human trials. These models help establish the relationship between JAK inhibition, pharmacokinetics (drug exposure), and pharmacodynamics (biological effect).

Tofacitinib demonstrated efficacy in both mouse and rat models of arthritis, where it was shown to inhibit STAT1 and STAT3 signaling. bmj.com Similarly, Baricitinib, with its JAK1/JAK2 specificity, has also shown efficacy in murine arthritis models. bmj.com

Studies directly comparing newer, more selective inhibitors like Upadacitinib and Filgotinib in preclinical models have also been conducted. In phase II trials for rheumatoid arthritis, both Upadacitinib and Filgotinib demonstrated rapid, dose-dependent clinical improvements in patients who had an insufficient response to conventional therapies, with efficacy dynamics similar to those seen with Tofacitinib and Baricitinib. oup.com Preclinical pharmacodynamic modeling, which integrates in vitro cytokine inhibition data with in vivo pharmacokinetic data, predicts that inhibitors like Filgotinib can achieve similar inhibition of key JAK1-dependent pathways (like IL-6 signaling) as other JAK inhibitors at clinically effective doses, while having less impact on JAK2-dependent processes like erythroid progenitor expansion. oup.com This suggests that a high degree of JAK1 selectivity can translate to efficacy in arthritis models, potentially by targeting the most relevant inflammatory cytokine pathways. bmj.com

Advanced Research Methodologies and Analytical Approaches for Jak1 in B61

Development and Optimization of Biochemical and Cell-Based Assays

The initial characterization of JAK1-IN-B61 relies on the development of robust and reproducible biochemical and cell-based assays. These assays are crucial for determining the compound's inhibitory activity and selectivity.

Biochemical assays directly measure the enzymatic activity of the target protein, in this case, Janus Kinase 1 (JAK1). A common approach is the use of kinase activity assays, such as the Kinase-Glo® Max assay, which quantifies ATP consumption as a measure of kinase activity. bpsbioscience.com Another prevalent method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay, like the LANCE® Ultra kinase assay. revvity.co.jp These assays typically involve a purified recombinant JAK1 enzyme, a specific substrate peptide (such as a peptide derived from IRS-1), and ATP. bpsbioscience.com The development process involves optimizing key parameters like enzyme and substrate concentrations and incubation times to ensure the assay is sensitive and reproducible for measuring inhibitor potency, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%). numberanalytics.com

Cell-based assays are subsequently employed to assess the compound's activity in a more physiologically relevant context. nih.gov These assays measure the downstream effects of JAK1 inhibition within a cellular environment. For JAK1, a common and critical pathway is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov A widely used cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation. nih.gov For instance, human primary T-cells can be stimulated with interleukin-2 (B1167480) (IL-2), which activates the JAK1/JAK3 pathway, leading to the phosphorylation of STAT5 (pSTAT5). nih.gov The potency of this compound would be determined by its ability to reduce the levels of pSTAT5, often quantified by techniques like flow cytometry or Western blotting. Optimization of these assays includes selecting the appropriate cell line, cytokine concentration, and treatment duration.

To assess selectivity, the activity of this compound would be tested against other JAK family members (JAK2, JAK3, and TYK2) in similar biochemical and cell-based formats. For example, a cell-based assay using erythropoietin (EPO) stimulation, which activates the JAK2 pathway, can be used to evaluate selectivity against JAK2. nih.gov

Table 1: Illustrative Biochemical and Cell-Based Assay Data for this compound

Assay TypeTargetStimulantMeasured EndpointIllustrative IC50 (nM) for this compound
BiochemicalJAK1-ATP Consumption5.2
BiochemicalJAK2-ATP Consumption580
BiochemicalJAK3-ATP Consumption85
BiochemicalTYK2-ATP Consumption120
Cell-BasedJAK1/JAK3IL-2pSTAT5 Inhibition15.8
Cell-BasedJAK2EPOpSTAT5 Inhibition>1000

Application of High-Throughput Screening Techniques

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity. nih.gov The discovery of lead compounds for JAK inhibitors often begins with HTS campaigns. nih.govnih.gov In the context of identifying a compound like this compound, an HTS campaign would likely involve screening a diverse chemical library against the JAK1 target using one of the optimized biochemical assays described previously, such as a TR-FRET or luminescence-based assay. nih.gov

The HTS process is highly automated, utilizing robotics for liquid handling, plate readers for signal detection, and sophisticated software for data management and analysis. chemrxiv.org This allows for the testing of hundreds of thousands of compounds per day. chemrxiv.org The primary goal of the initial HTS is to identify compounds that inhibit JAK1 activity above a certain threshold. These "hits" are then subjected to further confirmatory screens and dose-response curves to determine their potency (IC50). Promising hits from the primary screen would then be evaluated in secondary, often cell-based, assays to confirm their activity in a cellular context and to begin assessing selectivity against other kinases. nih.gov

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the cellular effects of this compound, "omics" technologies are employed. These approaches provide a global view of changes in genes (transcriptomics) and proteins (proteomics) following compound treatment.

Transcriptomics to Elucidate Global Gene Expression Changes

Transcriptomics, typically using RNA sequencing (RNA-seq), is a powerful tool to map the global changes in gene expression that occur when cells are treated with a JAK1 inhibitor. nih.gov By inhibiting JAK1, this compound would be expected to alter the transcription of genes regulated by the JAK-STAT pathway. mdpi.com

In a typical experiment, a relevant cell type (e.g., primary immune cells or a cancer cell line with activated JAK-STAT signaling) would be treated with this compound or a vehicle control. After a specified time, RNA is extracted and sequenced. The resulting data allows for the identification of differentially expressed genes. For example, studies on other JAK inhibitors have shown downregulation of pro-inflammatory cytokine and chemokine genes. nih.gov Gene ontology and pathway analysis tools are then used to identify the biological processes and signaling pathways that are most significantly affected by the compound. nih.gov This can confirm the on-target effects of this compound and potentially reveal novel, off-target activities. For instance, studies have shown that JAK1 is required for the expression of a subset of genes induced by endoplasmic reticulum stress. a-star.edu.sg

Table 2: Illustrative Transcriptomic Data for Cells Treated with this compound

Gene SymbolGene NameFold Changep-valueAssociated Pathway
SOCS3Suppressor of cytokine signaling 3-5.2<0.001JAK-STAT Signaling
BCL2L1BCL2 like 1-3.8<0.001Apoptosis
CCL2C-C motif chemokine ligand 2-6.1<0.001Inflammatory Response
IRF1Interferon regulatory factor 1-4.5<0.001Interferon Signaling

Proteomics to Identify Altered Protein Expression and Phosphorylation

Proteomics and phosphoproteomics provide a direct assessment of the changes in the protein landscape and signaling network activity. Mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins in response to treatment with this compound.

More specifically, phosphoproteomics is exceptionally valuable for studying kinase inhibitors as it directly measures the phosphorylation status of proteins. creative-proteomics.com Since JAK1 is a tyrosine kinase, its inhibition by this compound is expected to lead to a significant reduction in the phosphorylation of its direct and indirect substrates. crownbio.com A common phosphoproteomics workflow involves the enrichment of phosphorylated peptides from cell lysates (often using titanium dioxide or immobilized metal affinity chromatography) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

This approach allows for the identification and quantification of thousands of phosphorylation sites. By comparing the phosphoproteomes of cells treated with this compound to control cells, researchers can identify specific signaling pathways that are modulated by the inhibitor. This can confirm the inhibition of the JAK-STAT pathway by showing decreased phosphorylation of STAT proteins and can also uncover effects on other signaling cascades. nih.gov Advanced "4D phosphoproteomics" incorporates ion mobility separation to achieve deeper coverage and more reliable identification of phosphorylation sites. researchgate.net

Structural Biology Techniques for High-Resolution Binding Information

Understanding how this compound binds to the JAK1 protein at an atomic level is crucial for rational drug design and for explaining its potency and selectivity. Structural biology techniques, particularly X-ray crystallography, are the primary methods used to obtain this information.

X-ray Crystallography of this compound-JAK1 Complex

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with small molecules. rcsb.org To obtain the crystal structure of this compound bound to JAK1, the kinase domain of the JAK1 protein would be expressed, purified, and crystallized in the presence of the inhibitor. These crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-inhibitor complex can be determined. rcsb.org

The resulting structure would reveal the precise binding mode of this compound within the ATP-binding pocket of JAK1. researchgate.net It would show the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the inhibitor. This information is invaluable for understanding the basis of the inhibitor's potency. Furthermore, by comparing the structure of the this compound complex with the structures of other JAK family members, researchers can identify subtle differences in the ATP-binding sites that could be exploited to design even more selective inhibitors. mdpi.com While a crystal structure for this compound is not publicly available, numerous structures of JAK1 in complex with other inhibitors have been deposited in the Protein Data Bank (PDB), such as PDB ID: 6BBU. researchgate.net These existing structures provide a template for understanding how inhibitors bind to JAK1 and for computational modeling of new compounds like this compound.

Future Research Directions and Unaddressed Questions for Jak1 in B61

Elucidating Novel JAK1-IN-B61-Mediated Mechanistic Insights

While this compound is understood to function as an ATP-competitive inhibitor of the JAK1 enzyme, the full scope of its molecular mechanism remains an area for deeper exploration. nih.gov The binding of inhibitors to the ATP-binding site prevents the phosphorylation and activation of the JAK protein, which in turn blocks the activation and nuclear translocation of STAT proteins, reducing the transcription of pro-inflammatory genes. actasdermo.org Future research must move beyond this established model to uncover more nuanced mechanistic details.

A primary unaddressed question is the precise conformational change induced in the JAK1 protein upon the binding of this compound. High-resolution structural studies, such as cryo-electron microscopy of the full-length JAK1 in complex with the inhibitor, could reveal unique structural alterations. Understanding these changes could explain the compound's high selectivity and inform the design of next-generation inhibitors. frontiersin.org

Furthermore, the impact of this compound on non-canonical, STAT-independent signaling downstream of JAK1 is largely unknown. Research should investigate whether the inhibitor affects other cellular substrates of JAK1 or modulates protein-protein interactions within larger signaling complexes. whiterose.ac.uk Such studies could uncover novel functions of JAK1 and reveal previously unanticipated therapeutic effects or off-target activities of this compound.

Table 1: Hypothetical Research Plan for Mechanistic Studies

Research QuestionExperimental ApproachPotential Insight
Precise binding mode and induced conformational changeCo-crystallography, Cryo-EMBasis for selectivity, rational drug design
Impact on STAT vs. non-STAT substrate phosphorylationPhosphoproteomics in stimulated cellsUncovering non-canonical signaling effects
Effect on JAK1 protein-protein interactionsCo-immunoprecipitation, Proximity Ligation AssayModulation of signalosome assembly

Investigation of Potential Resistance Mechanisms in Preclinical Settings

The emergence of drug resistance is a common challenge for targeted therapies, including kinase inhibitors. nih.gov Although no resistance to this compound has been documented, proactive investigation in preclinical models is crucial. Based on experiences with other tyrosine kinase inhibitors, two primary mechanisms of resistance are anticipated: on-target mutations and activation of bypass pathways. haematologica.orgnih.gov

Future studies should employ in vitro mutagenesis screens to identify potential mutations within the JAK1 kinase domain that could confer resistance to this compound. haematologica.org Cells engineered to express these mutations could then be evaluated for inhibitor sensitivity. This would allow for the preemptive development of next-generation compounds capable of overcoming such resistance.

Additionally, research is needed to identify signaling pathways that could compensate for the loss of JAK1 activity. bioengineer.org For instance, chronic exposure of cells to this compound might lead to the upregulation of other JAK family members (e.g., JAK2, TYK2) or the activation of parallel survival pathways like the PI3K-Akt or MAPK/ERK pathways. haematologica.org Identifying these bypass mechanisms is essential for designing rational combination therapies to prevent or treat resistance when it arises. nih.gov

Exploration of Combination Research Strategies in Disease Models

Given the complexity of inflammatory and malignant diseases, combination therapies often provide superior efficacy compared to monotherapy. researchgate.net The high selectivity of this compound makes it an ideal candidate for combination strategies, as it may offer a favorable safety profile by avoiding the myelosuppressive effects associated with broader JAK2 inhibition. nih.gov

In preclinical models of rheumatoid arthritis, combining this compound with established biologics, such as TNF inhibitors, could be explored. The goal would be to achieve synergistic anti-inflammatory effects by targeting distinct signaling nodes. In hematologic malignancies where JAK1 signaling is implicated, combining this compound with agents that target other survival pathways or epigenetic regulators could be investigated to enhance anti-tumor activity and overcome resistance. nih.govoncotarget.com For example, combining a JAK1/2 inhibitor with a pan-deacetylase inhibitor has shown improved efficacy in mouse models of JAK2-driven disease. nih.gov

Table 2: Hypothetical Synergy Data in a Preclinical Cancer Model

Treatment GroupTumor Growth Inhibition (%)Apoptosis Induction (Fold Change)
Vehicle Control0%1.0
This compound (Monotherapy)35%2.5
Agent X (e.g., BCL-2 Inhibitor)40%3.0
This compound + Agent X85%7.5

These preclinical studies are vital for identifying the most promising combination strategies to be advanced into clinical trials, potentially offering improved outcomes for patients with complex diseases. researchgate.net

Development of this compound as a Research Tool for Pathway Dissection

Beyond its therapeutic potential, a highly selective inhibitor like this compound serves as an invaluable chemical probe for basic research. frontiersin.org The ability to specifically block JAK1 activity allows researchers to precisely dissect its role in complex biological processes, an endeavor often complicated by the use of less selective inhibitors that also target other JAK family members. nih.govresearcher.life

Future research can utilize this compound to clarify the specific contribution of JAK1 to various cytokine signaling pathways. researcher.lifemdpi.com For example, while many cytokines signal through heterodimers of JAKs (e.g., JAK1/JAK2 or JAK1/JAK3), the precise role of each partner kinase is not always clear. haematologica.org By comparing the effects of this compound with selective inhibitors of other JAKs, researchers can delineate the specific functions of JAK1 in processes such as T-cell differentiation, macrophage activation, and fibroblast function. frontiersin.orgfrontiersin.org

This approach will enhance our fundamental understanding of the JAK-STAT pathway and could help identify patient populations most likely to benefit from highly selective JAK1 inhibition. It can also help dissect the specific role of individual cytokines in the formation of disease-related lesions. researcher.life

Q & A

Q. What strategies exist for integrating pharmacokinetic data with transcriptomic profiles in this compound studies?

  • Answer : Conduct time-course RNA-seq on this compound-treated samples (e.g., 6h, 24h, 48h) and correlate gene expression changes with plasma/tissue PK parameters (Cmax, AUC). Use pathway enrichment tools (e.g., GSEA) to map dose-dependent signaling modulation. Bayesian network modeling integrates PK/PD and omics data to identify biomarkers of response. Ensure statistical rigor with false-discovery-rate (FDR) correction for multi-omics datasets .

Q. How can researchers address long-term adaptive resistance to this compound in chronic inflammatory models?

  • Answer : Establish in vitro resistance models via prolonged exposure (6–8 weeks) to sublethal this compound doses. Perform whole-exome sequencing to identify mutations in JAK1 or compensatory pathways (e.g., STAT5B). Validate resistance mechanisms using CRISPR knock-in of candidate mutations. Combinatorial screening with MEK or PI3K inhibitors may overcome resistance .

Methodological Best Practices

  • Data Contradiction Analysis : Apply PRISMA guidelines for systematic reviews to reconcile conflicting results, emphasizing effect size heterogeneity and study quality assessment (e.g., risk of bias in animal models) .
  • Experimental Reproducibility : Adhere to ARRIVE 2.0 guidelines for preclinical studies, including blinding, randomization, and detailed supplementary materials (e.g., raw ELISA absorbance values) .
  • Multi-Omics Integration : Use platforms like Galaxy or KNIME for reproducible data pipelines, ensuring raw data (e.g., FASTQ files) are deposited in public repositories (GEO, PRIDE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.